1-Amino-4-(phenylthio)anthraquinone
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Overview
Description
1-Amino-4-(phenylthio)anthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of an amino group at the 1-position and a phenylthio group at the 4-position on the anthracenedione core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-(phenylthio)anthraquinone typically involves the following steps:
Nitration: Anthracene is first nitrated to form 9,10-dinitroanthracene.
Reduction: The nitro groups are then reduced to amino groups, yielding 9,10-diaminoanthracene.
Thioether Formation: The amino group at the 4-position is then reacted with a phenylthiol in the presence of a suitable catalyst to form the phenylthio group.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and advanced catalysts to improve yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Anthracene derivatives.
Substitution Products: Various substituted anthraquinones depending on the substituent introduced.
Scientific Research Applications
1-Amino-4-(phenylthio)anthraquinone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-Amino-4-(phenylthio)anthraquinone involves its interaction with cellular components. The amino and phenylthio groups allow it to interact with proteins and enzymes, potentially inhibiting their function. This can lead to the disruption of cellular processes, making it a candidate for anticancer and antimicrobial applications.
Comparison with Similar Compounds
- 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy-
- 9,10-Anthracenedione, 1-amino-4-hydroxy-
- 1,4-Bis[(aminoalkyl)amino]-9,10-anthracenediones
Comparison:
- 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy- has a hydroxy and phenoxy group, making it more hydrophilic compared to the phenylthio derivative.
- 9,10-Anthracenedione, 1-amino-4-hydroxy- is simpler in structure with only a hydroxy group, which may affect its reactivity and solubility.
- 1,4-Bis[(aminoalkyl)amino]-9,10-anthracenediones are more complex and are primarily studied for their antitumor properties.
The unique combination of the amino and phenylthio groups in 1-Amino-4-(phenylthio)anthraquinone provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
13483-52-8 |
---|---|
Molecular Formula |
C20H13NO2S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-amino-4-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H13NO2S/c21-15-10-11-16(24-12-6-2-1-3-7-12)18-17(15)19(22)13-8-4-5-9-14(13)20(18)23/h1-11H,21H2 |
InChI Key |
LTOKWJHRFGVTLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
13483-52-8 | |
Origin of Product |
United States |
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